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molecular formula C19H16N2O B8725507 Triphenylurea CAS No. 5663-04-7

Triphenylurea

Cat. No. B8725507
M. Wt: 288.3 g/mol
InChI Key: HKQGDIKHDDGEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04820871

Procedure details

0,5 mole of diphenylamine was taken together with 0.53 mole of phenyl isocyanate and 0.6 g of di-n-butl phosphate in 150 ml of toluene. The mixture was heated at 100° C. for 24 hours, with stirring, and then cooled to room temperature. At about 30° C., the urea started to crystallize out. After filtering off, washing with 150 ml of cold toluene and drying, 0.41 mole of N-phenyl-N',N'-diphenylurea was obtained. Melting point: 131° C./yield: 82% of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.53 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0.6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14]1([N:20]=[C:21]=[O:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.NC(N)=O>C1(C)C=CC=CC=1.P([O-])([O-])([O-])=O>[C:14]1([NH:20][C:21]([N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)=[O:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Step Two
Name
Quantity
0.53 mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0.6 g
Type
catalyst
Smiles
P(=O)([O-])([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
At about 30° C.
CUSTOM
Type
CUSTOM
Details
to crystallize out
FILTRATION
Type
FILTRATION
Details
After filtering off
WASH
Type
WASH
Details
washing with 150 ml of cold toluene
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)N(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.41 mol
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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